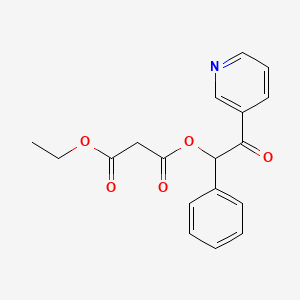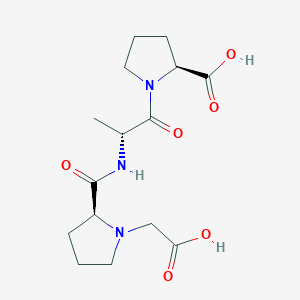
2-Hydroxyhexadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyhexadec-9-enoic acid is a long-chain fatty acid with a hydroxyl group at the second carbon and a double bond at the ninth carbon. This compound is part of the omega-hydroxy-long-chain fatty acids, which are known for their diverse biological activities and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhexadec-9-enoic acid typically involves the hydroxylation of hexadec-9-enoic acid. This can be achieved through various methods, including:
Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bond, followed by reduction with sodium bisulfite to yield the hydroxylated product.
Epoxidation followed by hydrolysis: The double bond of hexadec-9-enoic acid is first converted to an epoxide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The epoxide is then hydrolyzed to form the diol, which can be selectively oxidized to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound from renewable feedstocks, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyhexadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Esterification: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) as catalysts.
Major Products Formed:
Oxidation: 2-Oxohexadec-9-enoic acid.
Reduction: 2-Hydroxyhexadec-9-enol.
Esterification: 2-Hydroxyhexadec-9-enoate esters.
Applications De Recherche Scientifique
2-Hydroxyhexadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.
Propriétés
| 80550-32-9 | |
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
2-hydroxyhexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19) |
Clé InChI |
MFMJWERISIRPMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[Acridine-3,6-diylbis(oxy)]bis(N,N-diethylpropan-1-amine)](/img/structure/B14420090.png)


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)

